molecular formula C5H11ClFNO2S B1485167 3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 2097971-67-8

3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No. B1485167
CAS RN: 2097971-67-8
M. Wt: 203.66 g/mol
InChI Key: MDYKJDWBPJZEOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the boronic acid coupling reaction, where the boronic acid derivative reacts with a suitable electrophile (such as an alkyl halide or an acyl chloride) to form the desired product. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)-3-fluoro-1λ6-thiolane-1,1-dione hydrochloride consists of a boron atom (B) attached to a phenyl ring via an aminomethyl group. The fluorine atom (F) and thiolane ring contribute to its unique structure. Refer to the SMILES notation for a visual representation: Cl.CC1©OB(OC1©C)c2cccc(CN)c2 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its boronic acid functionality. It readily forms complexes with Lewis acids, such as amines or carboxylic acids, facilitating catalytic reactions. These reactions may include cross-coupling reactions, Suzuki-Miyaura coupling, and other transformations .

Scientific Research Applications

Synthetic Methodologies

  • Three-Component Synthesis : A three-component synthesis method was developed for creating 3-aminomethylene-thiochroman-2,4-dione derivatives from 4-hydroxythiocoumarin. This process highlights the versatility of thiolane diones in synthesizing complex molecules with potential bioactivity (Park & Lee, 2004).
  • Facile Synthesis of Substituted Quinazolinediones : A new synthesis route for 3-amino-quinazoline-2,4-diones demonstrates the role of fluorinated compounds in constructing heterocyclic architectures, potentially indicating the utility of fluorinated thiolane diones in similar contexts (Tran et al., 2005).

Potential Therapeutic Applications

  • Anti-Cancer Activities : Studies on thiophenylchromane derivatives, which share structural motifs with thiolane diones, revealed moderate anticancer activity, suggesting that structurally related compounds might also possess bioactive properties (Vaseghi et al., 2021).
  • Antiviral Activity : Research into substituted indole carboxylic acid ethyl esters showed selective antiviral effects, underscoring the potential of structurally similar compounds for antiviral drug development (Ivashchenko et al., 2014).

Chemical Interactions and Reactivity

  • Flexibility in Binding : Investigation into the binding flexibility of liver alcohol dehydrogenase with thiolane oxides offers insights into how subtle changes in structure, such as the introduction of a fluoro group, can significantly alter molecular interactions and enzyme inhibitory properties (Cho, Ramaswamy, & Plapp, 1997).

Future Directions

: Sigma-Aldrich Product Page : MilliporeSigma Product Page : Santa Cruz Biotechnology Product Page

properties

IUPAC Name

(3-fluoro-1,1-dioxothiolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYKJDWBPJZEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 2
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 3
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 4
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 5
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 6
3-(Aminomethyl)-3-fluoro-1lambda6-thiolane-1,1-dione hydrochloride

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